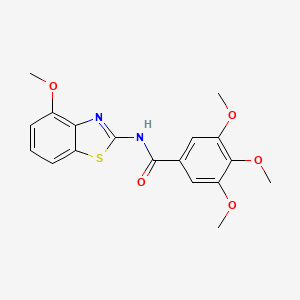

3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-22-11-6-5-7-14-15(11)19-18(26-14)20-17(21)10-8-12(23-2)16(25-4)13(9-10)24-3/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCKPDXEVCBKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the introduction of the trimethoxyphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological pathways and interactions.

Medicine: It has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Arylthiazole-Linked Trimethoxybenzamides

Compounds such as 3,4,5-trimethoxy-N-(3-oxo-3-(2-(4-arylthiazol-2-yl)hydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide (e.g., 11a and 11d in ) share the trimethoxyphenylbenzamide core but incorporate hydrazinyl-thiazole substituents. These derivatives exhibit distinct IR spectral features (e.g., dual C=O stretches at 1668–1674 cm⁻¹) and higher melting points (212–214°C) compared to the simpler benzothiazole-linked compound, likely due to increased rigidity from the hydrazine bridge .

Indenothiazole Derivatives

In , 3,4,5-trimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7f) demonstrates how replacing the benzothiazole with an indenothiazole scaffold alters solubility and bioactivity. However, its synthetic yield (44%) is lower than simpler benzothiazole derivatives, reflecting increased complexity .

Substituent Effects on the Benzamide Core

P-Glycoprotein (P-gp) Inhibitors

highlights 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide , a P-gp inhibitor with IC₅₀ = 1.4 µM. Desmethylation of methoxy groups (e.g., converting to 3,4-dimethoxy derivatives) reduces activity, underscoring the necessity of the 3,4,5-trimethoxy motif for optimal binding to hydrophobic pockets .

Triazole and Thiazole Hybrids

Compounds like N-{[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide () integrate triazole-thioether linkages, enhancing hydrogen-bonding capacity and redox activity. This structural complexity broadens biological targets but complicates synthesis, requiring multi-step protocols .

Activity Against Viral and Cancer Targets

- Anti-SARS-CoV-2 Potential: Indenothiazole-linked benzamides (e.g., 7f in ) show promise as viral inhibitors, likely due to thiazole-mediated interactions with protease active sites .

- Anticancer Activity : Combretastatin analogues () with trimethoxybenzamide cores exhibit microtubule-disrupting effects, comparable to paclitaxel derivatives but with improved bioavailability .

Physicochemical Data

Biological Activity

3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a benzamide structure, which is known to enhance biological activity. The presence of methoxy groups is believed to contribute to its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 366.40 g/mol |

| CAS Number | 1215328-41-8 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The benzothiazole ring interacts with specific proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways by decreasing levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .

- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This was confirmed by Western blot analysis showing increased expression of pro-apoptotic factors .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, further contributing to its anticancer effects .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It effectively reduces levels of inflammatory mediators in cellular models .

Case Studies

Several recent studies have evaluated the efficacy and safety profile of this compound:

- Study on A549 Cells : A study demonstrated that treatment with the compound at concentrations of 1, 2, and 4 μM resulted in a marked decrease in cell viability and migration capabilities in A549 lung cancer cells .

- Comparative Analysis with Other Compounds : In comparative studies with known anticancer agents like doxorubicin, this compound exhibited comparable or superior cytotoxicity against several cancer cell lines .

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine | None | RT | 65 | |

| DMF | EDCI/HOBt | 60 | 82 | |

| THF | DCC/DMAP | 40 | 74 |

Note: Contradictions exist in catalyst choice; EDCI/HOBt in DMF provides higher yields but may require rigorous drying .

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include:

- A singlet at δ 3.8–4.0 ppm (9H, OCH₃ groups on benzamide).

- Aromatic protons between δ 6.8–7.5 ppm (benzothiazole and benzamide rings). Confirm integration ratios match expected proton counts ().

- IR : Look for amide C=O stretch at ~1650 cm⁻¹ and benzothiazole C=N stretch at ~1600 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 429.1 (C₂₁H₂₁N₂O₅S⁺). Discrepancies >0.1 Da suggest impurities .

Data Validation : Cross-check melting points (reported ~180–185°C in analogous compounds) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced: What methodologies resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

- Software Tools : Use SHELXL for refinement () and WinGX/ORTEP for visualization ().

- Hydrogen Bonding Analysis : Identify classical (N–H···N/O) and non-classical (C–H···F/O) interactions using Mercury or OLEX2. For example, highlights N1–H1···N2 dimers stabilizing crystal packing.

- Disorder Handling : Apply PART and SUMP instructions in SHELXL to model disordered methoxy groups (common in trimethoxy derivatives) .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R-factor | <0.05 | |

| Hydrogen bond distance | 2.8–3.2 Å |

Advanced: How do substituent modifications impact biological activity in SAR studies?

Methodological Answer:

- Benzamide Modifications :

- Methoxy groups : Desmethylation (e.g., 3,4-di-OCH₃) reduces P-glycoprotein inhibition (IC₅₀ increases from 1.4 µM to >20 µM) .

- Benzothiazole substitutions : Fluorine at position 4 enhances antimicrobial activity (MIC ~2 µg/mL vs. S. aureus) .

- Docking Studies : Use AutoDock Vina to predict binding to PFOR enzyme (key in anaerobic metabolism). The benzothiazole ring aligns with hydrophobic pockets, while methoxy groups form H-bonds ().

Q. Table 3: Biological Activity of Analogues

| Substituent (R) | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 4-Fluorophenyl | PFOR enzyme | 1.4 µM | |

| 4-Methoxyphenyl | S. aureus | 2 µg/mL |

Advanced: What parameters ensure successful X-ray crystallographic analysis?

Methodological Answer:

- Crystal Growth : Use slow evaporation from methanol/acetone (3:1) at 4°C ().

- Data Collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts .

- Validation : Check R-factor convergence (<5%), ADP outliers, and PLATON alerts ().

Critical Note : Twinning (common in benzothiazole derivatives) requires using TWIN/BASF instructions in SHELXL .

Advanced: How can in silico studies predict enzyme interactions?

Methodological Answer:

- Molecular Docking : Prepare the protein (e.g., PFOR enzyme PDB: 1PFE) using AutoDock Tools.

- Set grid box dimensions to 60 × 60 × 60 Å, centered on the active site.

- Use Lamarckian genetic algorithm (100 runs) for conformational sampling .

- Binding Pose Analysis : Compare docked poses with crystallographic data (e.g., shows 9c binding via π-π stacking).

Validation : Cross-check with MD simulations (AMBER/NAMD) to assess stability over 50 ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.